molecular formula C7H10F3NO B016560 1-Trifluoroacetyl piperidine CAS No. 340-07-8

1-Trifluoroacetyl piperidine

Cat. No. B016560
CAS RN: 340-07-8
M. Wt: 181.16 g/mol
InChI Key: BCJUMGSHTLYECD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Trifluoroacetyl piperidine and related derivatives has been explored through various methodologies. For example, the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride under low temperatures facilitates the conversion of thioglycosides to glycosyl triflates, demonstrating a versatile approach to synthesizing related compounds (Crich & Smith, 2001). Additionally, crossed aldol condensation techniques have enabled the preparation of fluorinated derivatives, further showcasing the chemical flexibility and utility of the trifluoroacetyl group in synthesis processes (Mead et al., 1985).

Molecular Structure Analysis

The molecular structure of N-trifluoroacetylpiperidine has been elucidated through techniques such as gas-phase electron diffraction and infrared spectroscopy. This analysis revealed a planar configuration around the nitrogen atom due to strong conjugation effects, distinguishing it from other piperidine derivatives and highlighting the impact of the trifluoroacetyl group on the molecule's conformation (Shlykov et al., 2017).

Chemical Reactions and Properties

1-Trifluoroacetyl piperidine participates in a variety of chemical reactions, offering pathways to synthesize doubly unsaturated trifluoromethyl amines through one-pot synthesis involving Barbier-type allylation and ring-closing metathesis (Magueur et al., 2005). Such reactions underscore the compound's role in creating functionally rich and structurally complex molecules.

Physical Properties Analysis

The physical properties of 1-Trifluoroacetyl piperidine derivatives, such as boiling points, melting points, and solubility, are crucial for their application in various chemical processes. While specific studies on these properties are less common, they are inferred from related compounds' behavior and synthesis outcomes, indicating the importance of molecular structure on physical characteristics.

Chemical Properties Analysis

The chemical properties of 1-Trifluoroacetyl piperidine, including reactivity, stability, and interaction with other molecules, are central to its applications in synthesis and drug design. For instance, the introduction of the trifluoroacetyl group has been shown to influence the reactivity of piperidine derivatives, enabling selective reactions and enhancing the synthesis of complex molecules (Yang et al., 2000).

Scientific Research Applications

Chemodosimetric Sensor Development

1-Trifluoroacetyl piperidine derivatives have been utilized in the development of chemodosimetric sensors. For instance, a naphthalimide trifluoroacetyl acetonate derivative was synthesized for selective reaction with hydrazine, demonstrating OFF–ON fluorescence and color changes. This compound exhibited high selectivity for hydrazine over other amines and metal ions, proving useful for environmental and biological applications (Lee et al., 2013).

Synthesis of Fluorinated Compounds

1-Trifluoroacetyl piperidine plays a role in the synthesis of fluorinated compounds. For example, crossed aldol condensation of 1,1,1-trifluoroacetone with other aldehydes, facilitated by piperidine-acetic acid, has been used to create fluorinated retinoids (Mead et al., 1985).

Glycoside Formation

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent metal-free thiophile for activating thioglycosides. This is significant in the formation of glycosyl triflates and diverse glycosidic linkages (Crich & Smith, 2001).

Molecular Structure Studies

Investigations into the molecular structure of N-trifluoroacetylpiperidine (NFAPi) have revealed insights into the orbital interaction between electron lone pairs and carbonyl groups, influencing the conformations of such compounds (Shlykov et al., 2017).

Battery Technology Enhancement

1-Trifluoroacetyl piperidine-based electrolytes have been developed for use in aluminum ion batteries. These electrolytes demonstrated high specific conductivities and stability at low temperatures, marking a significant advancement in battery technology (Elterman et al., 2019).

Cyclisation Catalyst

In cyclisation reactions, trifluoromethanesulfonic acid, a catalyst, can induce the formation of pyrrolidines and homopiperidines, even in the presence of tertiary carbocations. This demonstrates the potential of trifluoroacetyl piperidine in synthesizing polycyclic systems (Haskins & Knight, 2002).

Safety And Hazards

1-Trifluoroacetyl piperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Piperidine derivatives, including 1-Trifluoroacetyl piperidine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, 1-Trifluoroacetyl piperidine has been used in the development of a novel electrolyte for aluminum-ion batteries .

properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJUMGSHTLYECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409226
Record name 1-Trifluoroacetyl piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trifluoroacetyl piperidine

CAS RN

340-07-8
Record name 2,2,2-Trifluoro-1-(1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340-07-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Trifluoroacetyl piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Trifluoroacetyl piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
VA Elterman, PY Shevelin, DL Chizhov, LA Yolshina… - Electrochimica …, 2019 - Elsevier
The first example of chloroaluminate ionic liquids (ILs) analogues based on amides of fluorinated carboxylic acids, namely 1-trifluoroacetyl piperidine (TFAP), has been described. The …
Number of citations: 20 www.sciencedirect.com
R Surmont, G Verniest, JW Thuring… - The Journal of …, 2010 - ACS Publications
Synthetic strategies toward 4-substituted 3,3-difluoropiperidines were evaluated. 4-Alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines were synthesized via 1,4-addition of ethyl …
Number of citations: 34 pubs.acs.org
G Verniest, R Surmont, EV Hende… - The Journal of …, 2008 - ACS Publications
Difluoropiperidines attract considerable interest from organic and medicinal chemists, but their synthesis is often problematic. This paper describes a new synthetic pathway toward …
Number of citations: 41 pubs.acs.org
F Leroux, O Lefebvre, M Schlosser - 2006 - Wiley Online Library
Abstract Treatment of ortho‐lithiated tert‐butyl N‐arylcarbamates (ie, BOC‐protected anilines) with N‐(trifluoroacetyl)piperidine provides 2‐(N‐BOC‐amino)aryl trifluoromethyl ketones …
R Surmont, G Verniest, A De Weweire, JW Thuring… - Synlett, 2009 - thieme-connect.com
Fluorinated piperidines bearing an additional functional group at the heterocyclic ring are important building blocks for use in agrochemical or pharmaceutical chemistry. Therefore, for …
Number of citations: 7 www.thieme-connect.com
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
Replacement of the 5-oxopyrrolidin-3-yl fragment in the previously reported lead structure with a 1-acetylpiperidin-4-yl group led to the discovery of a novel series of potent CCR5 …
Number of citations: 77 www.sciencedirect.com
J Gao, P Wang, RW Giese - Analytical chemistry, 2002 - ACS Publications
Two derivatives of fluorescein, termed “xanthamides,” were prepared from fluorescein, an inexpensive dye. Relative to fluorescein, which contains a 6-phenolic OH and a 2‘-carboxyl, …
Number of citations: 60 pubs.acs.org
D Ma, D Yuan, C Ponce de León… - Energy & …, 2023 - Wiley Online Library
… properties of fluorinated amides, such as 1-trifluoroacetyl piperidine (TFAP) with high boiling points (>200 … [ 60 ] reported a new RTIL based on 1-trifluoroacetyl piperidine (TFAP)–AlCl 3 …
Number of citations: 15 onlinelibrary.wiley.com
D Antermite, JA Bull - Synthesis, 2019 - thieme-connect.com
Synthetic methods that can readily access saturated heterocycles with different substitution patterns and with control of stereo- and regiochemistry are of huge potential value in the …
Number of citations: 45 www.thieme-connect.com
C Iwamatsu, D Hayakawa, T Kono, A Honjo, S Ishizaki… - Molecules, 2020 - mdpi.com
We have recently reported that N-alkyl and N-acyl naltrindole (NTI) derivatives showed activities for the δ opioid receptor (DOR) ranging widely from full inverse agonists to full agonists. …
Number of citations: 7 www.mdpi.com

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